molecular formula C13H27N3O2 B11799781 [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B11799781
M. Wt: 257.37 g/mol
InChI Key: AOUZPYZIJKOOKE-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester: is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrrolidine ring, an aminoethyl group, and a carbamate ester, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminoethyl group. The final step involves the formation of the carbamate ester using tert-butyl chloroformate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate ester, converting it into corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound’s ability to interact with biological molecules makes it valuable in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes or receptors.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with proteins, while the carbamate ester can undergo hydrolysis, releasing active intermediates. These interactions can modulate enzyme activity or receptor function, leading to desired biological effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications in diverse research areas.

Properties

Molecular Formula

C13H27N3O2

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)10-11-6-5-8-16(11)9-7-14/h11H,5-10,14H2,1-4H3

InChI Key

AOUZPYZIJKOOKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCN1CCN

Origin of Product

United States

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